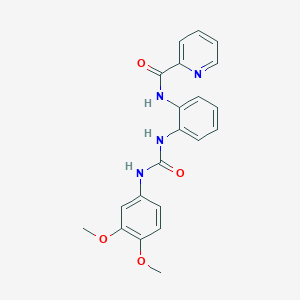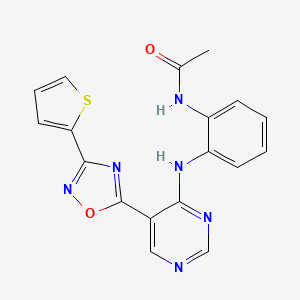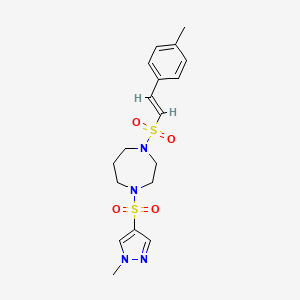
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is a chemical compound with the molecular formula C21H20N4O4 This compound is characterized by the presence of a picolinamide group attached to a phenyl ring, which is further substituted with a ureido group and a 3,4-dimethoxyphenyl group
作用机制
Target of Action
A compound with a similar structure has been reported to bind with alpha7nachr . The alpha7 nicotinic acetylcholine receptor (alpha7nAChR) is a type of nicotinic acetylcholine receptor, implicated in long-term memory and sensory gating .
Mode of Action
This interaction could potentially modulate the receptor’s function, influencing the downstream signaling pathways .
Biochemical Pathways
If the compound interacts with alpha7nachr, it could potentially influence cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including memory, cognition, and sensory perception .
Result of Action
If the compound acts on alpha7nachr, it could potentially modulate neuronal activity, thereby influencing cognitive processes such as memory and sensory perception .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide typically involves the reaction of 3,4-dimethoxyaniline with isocyanate derivatives to form the ureido intermediate. This intermediate is then coupled with picolinic acid or its derivatives under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
科学研究应用
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
相似化合物的比较
Similar Compounds
- N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide
- N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)benzamide
Uniqueness
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is unique due to the presence of the picolinamide group, which imparts specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-18-11-10-14(13-19(18)29-2)23-21(27)25-16-8-4-3-7-15(16)24-20(26)17-9-5-6-12-22-17/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHONSJHJTIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2946075.png)


![4-[(1H-imidazol-1-yl)methyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2946079.png)


![N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2946088.png)

![2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2946090.png)

![2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2946094.png)


